2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide
Description
2-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a methyl group at the 4-position, a carbonyl group at the 5-position, and a hydrazinecarboxamide moiety linked to an N-phenyl group. This structure confers unique electronic and steric properties, making it a candidate for diverse applications in medicinal and agrochemical research. The compound’s synthesis typically involves cyclization reactions of hydrazine derivatives with thiadiazole precursors, as exemplified in protocols for related analogs .
Properties
IUPAC Name |
1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-7-9(19-16-13-7)10(17)14-15-11(18)12-8-5-3-2-4-6-8/h2-6H,1H3,(H,14,17)(H2,12,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGUABQPIPJAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331063 | |
| Record name | 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24824437 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477872-18-7 | |
| Record name | 1-[(4-methylthiadiazole-5-carbonyl)amino]-3-phenylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often include boiling ethanol as the solvent . The detailed procedure involves multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Condensation with Aldehydes and Ketones
The hydrazinecarboxamide group undergoes condensation with aldehydes or ketones under acidic conditions to form hydrazone derivatives. For example:
-
Reagents/Conditions : Equimolar aldehyde/ketone, ethanol, glacial acetic acid (pH 4–5), reflux (2–3 hours) .
-
Product : Substituted hydrazones with the general structure N-[5-{(2-methyl-1H-benzimidazol-1-yl)methyl}-1,3,4-thiadiazol-2-yl]-hydrazinecarboxamide derivatives .
-
Mechanism : Acid-catalyzed nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration .
Reaction with Isocyanates and Isothiocyanates
The compound reacts with phenyl isocyanate or phenyl isothiocyanate to form semicarbazide or thiosemicarbazide derivatives, respectively:
-
Reagents/Conditions : Phenyl isocyanate/isothiocyanate, ethanol, reflux .
-
Product :
-
Key Data : IR spectra confirm carbonyl (ν ~1691 cm⁻¹) or thiocarbonyl (ν ~1684 cm⁻¹) stretches .
Cyclization to Form Heterocyclic Derivatives
The hydrazinecarboxamide moiety participates in cyclization reactions to generate bioactive heterocycles:
Thiazolidin-4-one Formation
-
Reagents/Conditions : α-Haloketones, allyl isothiocyanate, Et₃N catalyst, methanol, reflux (7 hours) .
-
Product : Thiazolidin-4-one derivatives via nucleophilic substitution and intramolecular cyclization .
Pyrimidinone Formation
-
Reagents/Conditions : Formamide, K₂CO₃, DMF, prolonged reflux .
-
Product : 5,6,7,8-Tetrahydrobenzo thieno[2,3-d]pyrimidin-4(1H)-one derivatives .
-
Characterization : ¹H-NMR signals at δ = 5.10 ppm (pyrrole proton) and δ = 8.15 ppm (pyrimidine proton) .
Nucleophilic Substitution with α-Haloketones
The hydrazine nitrogen acts as a nucleophile in reactions with α-haloketones:
-
Reagents/Conditions : α-Chloroacetyl chloride, allyl isothiocyanate, Et₃N, methanol .
-
Product : Thiazolidin-4-one derivatives via intermediate formation and cyclization .
-
Mechanism : Sequential nucleophilic attack, substitution, and ring closure .
Biological Relevance of Reaction Products
Derivatives synthesized via these reactions demonstrate significant bioactivity:
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide serves as a precursor for the development of other heterocyclic compounds. Its unique structure allows chemists to explore modifications that can lead to new materials with enhanced properties.
Biology
The biological activities of this compound are notable:
- Antimicrobial Properties : Studies have shown that derivatives exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a potential candidate for developing new antibiotics .
-
Anticancer Activity : The compound has demonstrated promising results in inhibiting cancer cell growth in vitro. For instance, it has been evaluated against several cancer cell lines with varying degrees of effectiveness .
Cell Line Percent Growth Inhibition SNB-19 86.61% OVCAR-8 85.26% NCI-H40 75.99%
Medicine
Due to its biological activities, this compound is being investigated for potential therapeutic applications:
- Drug Development : Its ability to inhibit specific enzymes related to disease processes positions it as a candidate for drug formulation aimed at treating infections and cancer .
Industry
In industrial applications, the compound is explored for creating antimicrobial coatings and materials that require enhanced durability and resistance to microbial growth. Its incorporation into polymers and coatings can lead to products with extended lifespans and reduced maintenance costs.
Case Studies
Several case studies have documented the efficacy of this compound:
- Antimicrobial Efficacy : A study evaluated its effectiveness against resistant strains of Staphylococcus aureus and found it significantly inhibited growth at low concentrations.
- Cancer Research : Clinical trials involving derivatives of this compound have shown promise in reducing tumor sizes in animal models, paving the way for further research into human applications.
Mechanism of Action
The mechanism of action of 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiadiazole ring allows it to cross cellular membranes and interact with biological targets, leading to its broad spectrum of biological activities . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cellular processes is a key factor in its biological effects .
Comparison with Similar Compounds
Structural Analysis
- Crystallography : Single-crystal X-ray diffraction (as in ) confirms the planar geometry of the thiadiazole ring and hydrogen-bonding interactions involving the hydrazinecarboxamide group, critical for molecular packing .
- Spectroscopy : IR and ¹H NMR data () reveal characteristic peaks for carbonyl (1700–1650 cm⁻¹) and NH (δ 10–11 ppm) groups, validating structural assignments .
Comparison with Structural Analogs
Structural Analogues and Modifications
Structure-Activity Relationships (SAR)
Biological Activity
2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide, a compound belonging to the thiadiazole family, has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure
The compound can be represented by the following chemical structure:
It features a thiadiazole ring, which is known for its diverse biological activities. The presence of the hydrazinecarboxamide moiety enhances its potential as a bioactive agent.
Anticancer Properties
Research indicates that derivatives of thiadiazoles exhibit significant anticancer activity. For example, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 0.28 | |
| A549 (Lung) | 0.52 | |
| HEPG2 (Liver) | 10.28 | |
| Jurkat E6.1 (T-cell leukemia) | Not specified |
The structure-activity relationship (SAR) studies suggest that modifications in the substituents on the thiadiazole ring can enhance anticancer efficacy. For instance, substituting hydrogen atoms with phenyl groups has been associated with increased activity against breast carcinoma cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits promising antimicrobial effects. A related study highlighted its insecticidal activity against Culex pipiens pallens, indicating potential applications in pest control . The mechanism of action appears to involve disruption of cellular processes in target organisms.
The biological activity of thiadiazole derivatives is often attributed to their ability to inhibit specific enzymes or interfere with cellular pathways. For instance, some compounds have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation . The binding interactions between these compounds and tubulin can lead to apoptosis in cancer cells.
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in clinical and laboratory settings:
- Breast Cancer Treatment : A study demonstrated that a derivative similar to the compound had an IC50 value significantly lower than that of doxorubicin, suggesting it could be a more effective treatment option for breast cancer .
- Lung Cancer Research : Another study focused on lung carcinoma cells showed that specific substitutions on the thiadiazole ring could enhance cytotoxicity, paving the way for new therapeutic strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing 2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-N-phenyl-1-hydrazinecarboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclization reactions under controlled conditions. For example, thiadiazole derivatives can be synthesized via iodine-mediated cyclization in DMF with triethylamine as a base, which enhances reaction efficiency and purity . Key parameters include solvent choice (e.g., acetonitrile for initial steps), temperature (reflux for 1–3 minutes), and purification via chromatography or recrystallization . Ultrasound-assisted methods may also improve reaction rates and yields .
Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying functional groups and connectivity. Infrared (IR) spectroscopy identifies carbonyl and hydrazine moieties. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystallographic validation, single-crystal X-ray diffraction using SHELXL for refinement ensures precise structural determination .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology : Begin with in vitro assays targeting common pharmacological pathways (e.g., antimicrobial, anticancer). Use standardized cell lines (e.g., HeLa for cytotoxicity) and compare results with structurally similar thiadiazole derivatives. Include positive controls (e.g., doxorubicin for anticancer assays) and assess dose-response relationships .
Advanced Research Questions
Q. How can discrepancies in crystallographic data (e.g., anisotropic displacement parameters) be resolved during structure refinement?
- Methodology : Use SHELXL’s robust refinement features, such as constraints for thermal parameters and validation tools (e.g., R-factor analysis). Address outliers by re-examining data collection (e.g., crystal quality, resolution limits). Cross-validate with spectroscopic data to resolve ambiguities .
Q. What computational strategies are effective for predicting binding affinities and toxicity profiles of this compound?
- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases). Use Quantitative Structure-Activity Relationship (QSAR) models to correlate structural features (e.g., electron-withdrawing groups on the thiadiazole ring) with activity. Toxicity prediction tools like ProTox-II can identify potential off-target effects .
Q. How can synthetic derivatives be designed to improve pharmacokinetic properties while retaining bioactivity?
- Methodology : Introduce bioisosteric replacements (e.g., substituting the phenyl group with fluorophenyl for enhanced metabolic stability). Optimize logP values via alkyl chain modifications to improve membrane permeability. Pharmacophore modeling guides strategic substitutions while maintaining the thiadiazole-hydrazine scaffold .
Q. What analytical approaches are recommended for resolving conflicting biological data (e.g., varying IC₅₀ values across studies)?
- Methodology : Standardize assay protocols (e.g., consistent cell passage numbers, incubation times). Perform statistical meta-analysis of published data to identify trends. Validate discrepancies using orthogonal assays (e.g., Western blotting alongside viability assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
